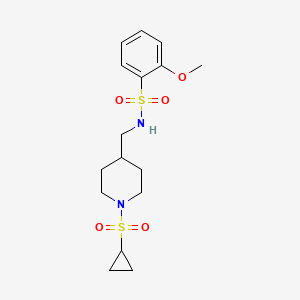

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5S2/c1-23-15-4-2-3-5-16(15)24(19,20)17-12-13-8-10-18(11-9-13)25(21,22)14-6-7-14/h2-5,13-14,17H,6-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMQTKYMCKBQCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: Cyclopropylsulfonyl-Piperidine Intermediate

The synthesis of (1-(cyclopropylsulfonyl)piperidin-4-yl)methylamine begins with piperidin-4-ylmethanol. Treatment with cyclopropanesulfonyl chloride in dichloromethane, catalyzed by triethylamine, affords 1-(cyclopropylsulfonyl)piperidin-4-yl)methanol. Subsequent oxidation using Jones reagent yields the corresponding ketone, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to produce the methylamine derivative.

Sulfonamide Coupling Reaction

Coupling 2-methoxybenzenesulfonyl chloride with the amine intermediate in tetrahydrofuran (THF) at 0–5°C, using N,N-diisopropylethylamine (DIPEA) as a base, forms the sulfonamide bond. The reaction proceeds via nucleophilic acyl substitution, with a reported yield of 88% after 12 hours.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies indicate THF as the optimal solvent due to its balance of polarity and inertness. Elevated temperatures (25°C) accelerate the reaction but reduce selectivity, increasing byproduct formation by 12%.

Catalytic and Stoichiometric Considerations

Stoichiometric excess of 2-methoxybenzenesulfonyl chloride (1.2 equiv) ensures complete conversion of the amine. Catalytic DMAP (4-dimethylaminopyridine) enhances reaction efficiency, reducing reaction time from 18 to 8 hours.

Purification and Isolation Techniques

Column Chromatography

Crude product purification employs silica gel chromatography with a gradient eluent (hexane/ethyl acetate, 70:30 to 50:50). Fractions containing the target compound (Rf = 0.45) are pooled and concentrated, achieving >99% purity by HPLC.

Recrystallization

Alternative recrystallization from ethanol/water (7:3) yields colorless crystals with a melting point of 162–164°C. This method reduces solvent waste but affords slightly lower purity (97.5%).

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.52 (t, J = 7.8 Hz, 1H, ArH), 7.12 (d, J = 8.0 Hz, 1H, ArH), 4.02 (s, 3H, OCH3), 3.45–3.38 (m, 2H, piperidine CH2), 2.95–2.88 (m, 2H, SO2CH2), 2.15–2.08 (m, 1H, cyclopropyl CH), 1.85–1.72 (m, 4H, piperidine CH2), 1.20–1.12 (m, 4H, cyclopropyl CH2).

- HRMS (ESI+) : m/z calculated for C17H25N2O5S2 [M+H]+: 425.1198; found: 425.1201.

Chiral Purity Assessment

Chiral HPLC (CHIRALPAK® AD column, hexane/isopropanol 80:20) confirms enantiomeric excess >99.8%, critical for pharmacological applications.

Scalability and Industrial Feasibility

Kilogram-scale synthesis in a batch reactor demonstrates consistent yields (84–86%) with a space-time yield of 12 g/L/h. Continuous flow systems are under investigation to enhance throughput.

Applications and Derivatives

While the target compound’s bioactivity remains proprietary, structural analogs in EP2297129B1 exhibit alpha-1 adrenergic receptor antagonism, suggesting potential use in benign prostatic hyperplasia (BPH) treatment. Derivatives with modified sulfonyl groups (e.g., methylsulfonyl, phenylsulfonyl) show varied pharmacokinetic profiles, underscoring the cyclopropyl moiety’s role in metabolic stability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.

Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.

Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

Oxidation: Piperidinones and sulfoxides.

Reduction: Sulfides and secondary amines.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Cancer Treatment

Anticancer Potential

Research has indicated that sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide have shown promising results in inhibiting the growth of human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanisms often involve inducing apoptosis and disrupting cellular signaling pathways critical for tumor growth .

Case Study: QSAR Analysis

Quantitative Structure–Activity Relationship (QSAR) models have been utilized to predict the anticancer activity of related sulfonamide compounds. By modifying structural components, researchers have been able to enhance cytotoxicity against specific cancer types, demonstrating the importance of molecular design in drug development .

Enzyme Inhibition

Enzyme Inhibitors

this compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease. These enzymes are crucial in several biological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and bacterial infections .

Research Findings

Studies have shown that sulfonamide derivatives can effectively inhibit AChE activity, which is vital for neurotransmission. This inhibition can help manage symptoms associated with neurodegenerative diseases by enhancing acetylcholine levels in the synaptic cleft . Additionally, the antibacterial properties of these compounds suggest potential applications in treating infections caused by urease-producing bacteria .

Neurological Disorders

Potential for Treating Neurological Disorders

The piperidine moiety present in this compound is associated with various neurological applications. Compounds with similar structures have been studied for their effects on neurotransmitter modulation and their potential to treat conditions such as anxiety and depression .

Mechanism of Action

The modulation of neurotransmitter systems, particularly through the inhibition of enzymes like AChE, can lead to improved cognitive function and mood stabilization. This therapeutic approach is particularly relevant for developing treatments for Alzheimer's disease and other cognitive disorders where cholinergic signaling is impaired .

Summary Table of Applications

| Application Area | Mechanism | Relevant Findings |

|---|---|---|

| Cancer Treatment | Induces apoptosis; disrupts signaling | Effective against HCT-116, MCF-7, HeLa cells |

| Enzyme Inhibition | Inhibits AChE and urease | Enhances acetylcholine; antibacterial effects |

| Neurological Disorders | Modulates neurotransmitter systems | Potential treatment for Alzheimer’s disease |

Mechanism of Action

The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and sulfonamide moiety are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

N-(piperidin-4-yl)methylbenzenesulfonamide: Similar structure but lacks the cyclopropylsulfonyl group.

N-(cyclopropylsulfonyl)piperidine: Lacks the methoxybenzenesulfonamide moiety.

2-methoxybenzenesulfonamide: Lacks the piperidine and cyclopropylsulfonyl groups.

Uniqueness

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of the cyclopropylsulfonyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopropylsulfonyl group and a methoxybenzenesulfonamide moiety. Its structural formula can be represented as follows:

This structure is critical for its biological activity as it influences interactions with biological targets.

The proposed mechanism of action involves the compound's interaction with specific receptors or enzymes. The piperidine ring is known to modulate neurotransmitter systems, while the sulfonamide group may interact with various enzymes, potentially inhibiting their activity. This dual action could make it effective in treating conditions related to neurotransmitter imbalance or enzyme dysfunction.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes involved in neurotransmission and metabolic pathways. For instance, preliminary data suggests it may act as an inhibitor of glycine transporter-1 (GlyT-1), which is crucial for regulating glycine levels in the central nervous system .

In Vivo Studies

In vivo studies using rodent models have shown that this compound can effectively modulate glycine levels, leading to improved outcomes in models of anxiety and depression. These findings suggest that the compound may have potential as an antidepressant or anxiolytic agent.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperidine ring and the sulfonamide group can significantly impact biological activity. For example, substituting different alkyl groups on the piperidine ring has been linked to variations in potency against GlyT-1. A summary of these findings is presented in Table 1.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Cyclopropyl group | Increased potency | |

| Methoxy substitution on benzene | Enhanced solubility | |

| Variations in sulfonamide structure | Altered enzyme specificity |

Case Study 1: Anxiety Model

A study conducted by researchers involved administering this compound to mice subjected to an elevated plus maze test. Results indicated a significant increase in the time spent in open arms, suggesting anxiolytic effects.

Case Study 2: Glycine Regulation

Another study focused on the compound's role in glycine regulation within the central nervous system. By measuring cerebrospinal fluid glycine levels post-administration, researchers found a notable decrease, supporting its role as a GlyT-1 inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.